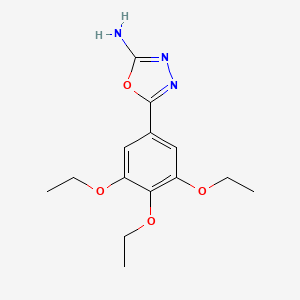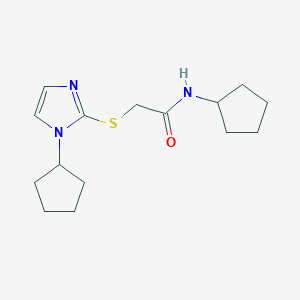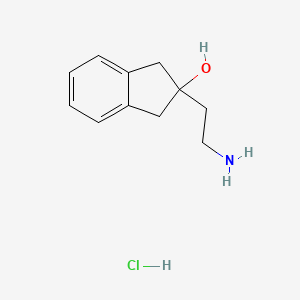
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
While specific synthesis methods for “5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine” were not found, compounds with the TMP group have been incorporated in a wide range of therapeutically interesting drugs .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .
科学研究应用
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine has been studied extensively for its potential applications in various scientific fields. It has been used in the synthesis of peptide-based nanomaterials for drug delivery, as well as in the synthesis of fluorescent probes for bioimaging. It has also been used as a catalyst in organic synthesis and as a building block for the synthesis of heterocyclic compounds. Additionally, this compound has been used as a model compound for the study of the structure-activity relationships of oxadiazole derivatives.
作用机制
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets and inhibit their function, leading to their diverse bioactivity effects . For instance, the inhibition of tubulin and Hsp90 can disrupt the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biomedical applications, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
实验室实验的优点和局限性
The use of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine in laboratory experiments has a number of advantages. First, the compound is relatively stable and can be easily stored and handled. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. Furthermore, it has a wide range of applications in various scientific fields. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound can be toxic in high concentrations and can be difficult to handle due to its reactivity.
未来方向
There are a number of potential future directions for the use of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine. First, further research is needed to better understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of the compound in drug delivery and bioimaging. Furthermore, further research is needed to explore the potential of the compound as a catalyst for organic synthesis and as a building block for the synthesis of heterocyclic compounds. Finally, further research is needed to explore the potential of the compound as a model compound for the study of the structure-activity relationships of oxadiazole derivatives.
合成方法
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine can be synthesized using a variety of methods. The most commonly used method is the reaction of 3,4,5-triethoxybenzaldehyde with 1,3,4-oxadiazole-2-amine in the presence of a base such as sodium carbonate. This reaction can be carried out in either aqueous or organic solvents. Other methods for the synthesis of this compound include the reaction of 3,4,5-triethoxybenzaldehyde with 1,3,4-oxadiazole-2-amine in the presence of a strong base such as potassium hydroxide, or the reaction of 3,4,5-triethoxybenzaldehyde and 1,3,4-oxadiazole-2-amine in the presence of a strong acid such as hydrochloric acid.
安全和危害
属性
IUPAC Name |
5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-4-18-10-7-9(13-16-17-14(15)21-13)8-11(19-5-2)12(10)20-6-3/h7-8H,4-6H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNHBCNZWXLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid](/img/structure/B2617439.png)

![(Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617443.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2617446.png)

![7,7-Dimethyl-1-(((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2617449.png)
![2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2617451.png)


![6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B2617456.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]-2-chloroethanone](/img/structure/B2617460.png)